

An In-depth Technical Guide to the Industrial Applications of Morpholinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Morpholinoethanol	
Cat. No.:	B8693651	Get Quote

Abstract: **Morpholinoethanol**, also known as N-(2-hydroxyethyl)morpholine (HEM), is a versatile organic compound characterized by a morpholine ring coupled with a hydroxyethyl group. This unique structure, combining ether, amine, and alcohol functionalities, makes it a valuable intermediate and functional chemical across a diverse range of industrial sectors. This document provides a comprehensive technical overview of its primary applications, from its critical role in pharmaceutical synthesis to its use in polymer production, corrosion inhibition, and gas sweetening processes. Key physicochemical properties are summarized, and detailed experimental protocols for its synthesis and quality control are provided. Visualized workflows and mechanisms are included to further elucidate its functional roles.

Introduction to Morpholinoethanol

Morpholinoethanol (CAS No. 622-40-2) is a clear, colorless to pale yellow viscous liquid with a mild, amine-like odor.[1][2] Its molecular formula is C6H13NO2, and it has a molecular weight of approximately 131.17 g/mol .[1][3] The molecule's structure features a tertiary amino group and a primary alcohol, making it a bifunctional compound capable of undergoing a variety of chemical reactions.[3] It is miscible with water and soluble in many polar organic solvents, a property that enhances its utility in numerous formulation and synthesis processes.[1][4]

Physicochemical and Quality Specifications

The physical properties and typical quality specifications of industrial-grade

Morpholinoethanol are summarized below. These parameters are critical for its application in various manufacturing and synthesis processes.

Table 1: Physicochemical Properties of Morpholinoethanol

Property	Value	Reference(s)
Molecular Formula	C6H13NO2	[1][5]
Molecular Weight	131.17 g/mol	[1][6][7]
Appearance	Colorless to pale yellow liquid	[1][2][8]
Density	1.075 - 1.10 g/cm³ at 20-25°C	[1][5][9][10]
Boiling Point	225 - 230°C at 760 mmHg	[1][4][10]
Melting/Freezing Point	-2 to 1.2°C	[4][5][8][10]
Flash Point	98 - 110°C (closed cup)	[4][11][12]
Refractive Index	~1.476 at 20°C	[5][7][9][10]
рН	10.7 (100 g/L in H2O at 20°C)	[2][9]
Water Solubility	Miscible / Very Soluble	[1][8][9]

Table 2: Typical Quality Specifications for Industrial Grade Morpholinoethanol

Parameter	Specification	Method	Reference(s)
Purity (Assay)	≥99.0%	Gas Chromatography (GC)	[1][5][6][13]
Water Content	≤0.5%	Karl Fischer (KF)	[1][5]
Color	≤50 APHA	APHA Color Scale	[5][12]
Heavy Metals	≤10 ppm	-	[1]

Core Industrial Applications

Morpholinoethanol's dual functionality makes it a key component in several industrial processes.

Pharmaceutical Synthesis

Morpholinoethanol is a crucial building block and intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[14] Its hydroxyl and morpholine groups provide reactive sites for creating more complex molecules.

- API Intermediate: It is essential for manufacturing drugs across various therapeutic areas.[6]
- Buffering Agent: Its basic nature allows it to be used as a pH adjuster or buffering agent in pharmaceutical formulations.
- Research Applications: Studies have indicated its potential to induce DNA repair in rat hepatocyte cultures, opening avenues for research in regenerative medicine.[9][14]

Table 3: Examples of APIs Synthesized Using Morpholinoethanol

API	Therapeutic Class	Role of Morpholinoethanol	Reference(s)
Morniflumate	Non-Steroidal Anti- Inflammatory (NSAID)	Synthesis Intermediate	[6]
Mycophenolate Mofetil	Immunosuppressant	Key Intermediate	[6]
Nimorazole	Radiosensitizer (Cancer Treatment)	Synthesis Intermediate	[6]
Temanogrel	Cardiovascular (Anti- thrombotic)	Synthesis Intermediate	[6]
Naproxen Prodrugs	Non-Steroidal Anti- Inflammatory (NSAID)	Used in the preparation of ester prodrugs	[4][10][15]

Polymer and Coatings Industry

In the polymer sector, **Morpholinoethanol** serves multiple functions:

Catalyst: It is used as a catalyst in various polymerization reactions.[1][3]

- Crosslinking Agent: It acts as a crosslinking agent for epoxy resins and polyurethane foams.
 [12]
- Solvent: It is employed as a solvent in the production of polyurethane.[5]
- pH Regulator: It serves as a pH regulator in the formulation of specialty coatings.[1]

Corrosion Inhibition

Morpholinoethanol and its parent compound, morpholine, are effective corrosion inhibitors, particularly in aqueous systems.[2][16]

- Protective Film Formation: The nitrogen and oxygen atoms in the morpholine ring adsorb onto metal surfaces, forming a protective film that mitigates corrosion.[17] This is especially valuable in industrial water treatment and for protecting steam boiler systems.[16][18][19]
- pH Neutralizer: In steam boiler systems, it can act as a neutralizing amine, raising the pH of condensate return lines to prevent acidic corrosion.[16][18]
- Specialty Coatings: It is used as a precursor for corrosion inhibitors in protective paint and coating formulations.[1][12]

Gas Sweetening

Derivatives of morpholine are utilized in the "sweetening" of natural and synthesis gas, a process that removes acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂).[20] While compounds like N-Acetylmorpholine and N-formylmorpholine are prominent in processes such as Morphysorb, the underlying chemistry of alkanolamines makes **Morpholinoethanol** a relevant compound in this field.[21] The process typically involves absorbing the acidic gases in a solvent at high pressure and low temperature, followed by regenerating the solvent by stripping the acid gases at low pressure and high temperature.[22]

Other Industrial Uses

 Agrochemicals: It serves as an intermediate and catalyst in the production of certain pesticides and herbicides.[11][12]

- Textiles and Leather: It is employed as a wetting and dispersing agent to enhance dyeing and finishing processes.[5][11]
- Cosmetics: It functions as a pH adjuster and stabilizer in cosmetic formulations.[2]
- Surfactants and Emulsifiers: It is a building block for producing surfactants and emulsifiers
 used in waxes and polishes.[1][18]

Key Experimental Protocols

The following sections detail standardized methodologies for the synthesis, purification, and quality control of **Morpholinoethanol**.

Synthesis of Morpholinoethanol

Two primary industrial routes for synthesizing **Morpholinoethanol** are the reaction of morpholine with ethylene oxide or a 2-haloethanol.[2][23]

Protocol 4.1.1: Synthesis from Morpholine and Ethylene Oxide This method involves the nucleophilic ring-opening of ethylene oxide by morpholine.

- Reaction Setup: Charge a pressure-rated reactor with morpholine. The system should be equipped with cooling, agitation, and a port for gas introduction.
- Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove air and moisture.
- Reactant Addition: Cool the morpholine to below 20°C.[23] Slowly bubble ethylene oxide gas
 into the agitated morpholine. Maintain the temperature strictly to control the exothermic
 reaction and prevent side reactions.
- Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for the consumption of morpholine using Gas Chromatography (GC).
- Work-up: Once the reaction is complete, any unreacted ethylene oxide is removed by purging with nitrogen. The crude product is then typically purified by vacuum distillation.

Protocol 4.1.2: Synthesis from Morpholine and 2-Bromoethanol This method is an alkylation reaction using a 2-haloethanol.[2][23]

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add morpholine, acetonitrile (solvent), and a base such as potassium carbonate (K₂CO₃).[2]
- Reactant Addition: Slowly add 2-bromoethanol to the stirred mixture.
- Reflux: Heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) for 3-5 hours.[2]
- Reaction Monitoring: Track the formation of the product and consumption of reactants using Thin-Layer Chromatography (TLC) or GC.[2]
- Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (e.g., potassium bromide and excess potassium carbonate).[2]
- Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
 The resulting crude residue contains Morpholinoethanol.
- Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Purification Protocol: Column Chromatography

For laboratory-scale purification to achieve high purity, column chromatography is effective.

- Column Preparation: Pack a glass column with silica gel using a suitable solvent system, such as a mixture of dichloromethane (DCM) and methanol (MeOH).
- Sample Loading: Dissolve the crude Morpholinoethanol residue in a minimal amount of the eluent and load it onto the top of the silica gel column.
- Elution: Elute the column with an appropriate solvent mixture. A common system is 3% methanol in dichloromethane.[2]

- Fraction Collection: Collect fractions as the solvent runs through the column.
- Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
- Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified Morpholinoethanol as a liquid.[2]

Quality Control & Analysis

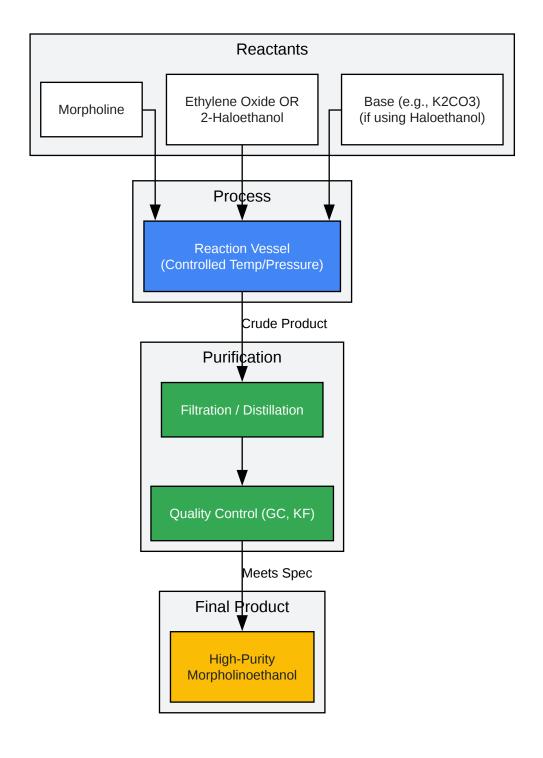
Standard analytical methods are used to ensure the purity and quality of the final product.

Protocol 4.3.1: Purity Determination by Gas Chromatography (GC)

- Instrument Setup: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar-phase column like a DB-WAX or equivalent).
- Standard Preparation: Prepare a calibration standard of high-purity **Morpholinoethanol** in a suitable solvent (e.g., methanol or acetonitrile).
- Sample Preparation: Dilute a precisely weighed amount of the sample to be tested in the same solvent.
- Injection and Analysis: Inject both the standard and the sample into the GC. The instrument will separate the components based on their boiling points and interaction with the column's stationary phase.
- Quantification: The purity is calculated by comparing the peak area of Morpholinoethanol in the sample to the total area of all peaks (area percent method) or against the calibration standard. An assay of ≥99% is typical for high-grade material.[5][13]

Protocol 4.3.2: Water Content by Karl Fischer Titration

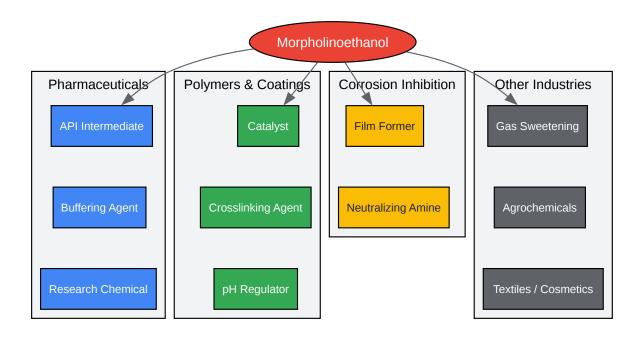
- Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator.
- Titrant Standardization: Standardize the Karl Fischer reagent using a certified water standard.



- Sample Analysis: Inject a precisely weighed amount of the **Morpholinoethanol** sample into the titration cell.
- Calculation: The instrument automatically titrates the sample and calculates the water content, typically expressed as a weight percentage. A specification of ≤0.5% is common.[1]
 [5]

Visualized Workflows and Mechanisms

The following diagrams illustrate key processes and relationships involving **Morpholinoethanol**.



Click to download full resolution via product page

Caption: General synthesis and purification workflow for Morpholinoethanol.

Click to download full resolution via product page

Caption: Overview of major industrial applications for Morpholinoethanol.

Proposed Corrosion Inhibition Mechanism Corrosive Environment (H2O, O2, H+) HEM HEM HEM HEM Adsorption via N, O atoms Fe Fe

Click to download full resolution via product page

Caption: Adsorption of Morpholinoethanol (HEM) to form a protective barrier.

Safety, Handling, and Storage

Morpholinoethanol is considered a hazardous substance. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3][24][25] Therefore, proper safety precautions are mandatory.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[25] Work should be conducted in a well-ventilated area or under a chemical fume hood.
- Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

• Storage: Store in a cool, dry, well-ventilated area away from direct sunlight, heat, and sources of ignition.[1][25] Keep containers tightly sealed to prevent contamination and moisture absorption. The material is noted to be air-sensitive.[2][4] It is incompatible with strong oxidizing agents and acids.[8]

Conclusion

Morpholinoethanol is a highly versatile and economically significant chemical intermediate. Its unique combination of amine, ether, and alcohol functional groups allows it to serve diverse roles as a reactant, catalyst, solvent, and performance-enhancing additive. The continued demand in core markets, particularly pharmaceuticals and polymers, underscores its importance in modern chemical manufacturing. A thorough understanding of its properties, applications, and handling requirements is essential for researchers, scientists, and drug development professionals seeking to leverage its capabilities effectively and safely.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Morpholinoethanol | C6H13NO2 | CID 61163 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 6. N-(2-Hydroxyethyl) Morpholine Manufacturer, Exporter [vandvpharma.com]
- 7. 4-(2-Hydroxyethyl)morpholine ReagentPlus, 99 2-Morpholinoethanol [sigmaaldrich.com]
- 8. 2-Morpholinoethanol(622-40-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]

- 10. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]
- 11. longchangchemical.com [longchangchemical.com]
- 12. hnsincere.com [hnsincere.com]
- 13. amines.com [amines.com]
- 14. nbinno.com [nbinno.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. CHEMICAL SUPPLIER: MORPHOLINE AS CORROSION INHIBITOR [sanminglobe.com]
- 19. consolidated-chemical.com [consolidated-chemical.com]
- 20. Understanding gas sweetening processes | Gas Processing & LNG [gasprocessingnews.com]
- 21. nbinno.com [nbinno.com]
- 22. ou.edu [ou.edu]
- 23. nbinno.com [nbinno.com]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Industrial Applications of Morpholinoethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8693651#potential-industrial-applications-of-morpholinoethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com